molecular formula C22H19N3S B4813774 3-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole

3-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole

Cat. No.: B4813774
M. Wt: 357.5 g/mol
InChI Key: VXCVCZURLXUNHL-UHFFFAOYSA-N
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Description

3-[(4-Methylbenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole is an organic compound with the molecular formula C22H19N3S . This compound belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the sulfanyl group and the aromatic rings makes this compound interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 3-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole typically involves the reaction of 4-methylbenzyl chloride with 4,5-diphenyl-1,2,4-triazole-3-thiol under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(4-Methylbenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Scientific Research Applications

3-[(4-Methylbenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .

Comparison with Similar Compounds

3-[(4-Methylbenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-4,5-diphenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3S/c1-17-12-14-18(15-13-17)16-26-22-24-23-21(19-8-4-2-5-9-19)25(22)20-10-6-3-7-11-20/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCVCZURLXUNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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